molecular formula C18H15NO5 B2630116 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 338785-23-2

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2630116
CAS No.: 338785-23-2
M. Wt: 325.32
InChI Key: DXHHCEMPAYGQQA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides and amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, methanol), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted coumarin derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can be compared with other similar coumarin derivatives:

Properties

IUPAC Name

4-methoxy-N-(7-methoxy-2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-13-6-3-11(4-7-13)17(20)19-15-9-12-5-8-14(23-2)10-16(12)24-18(15)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHCEMPAYGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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